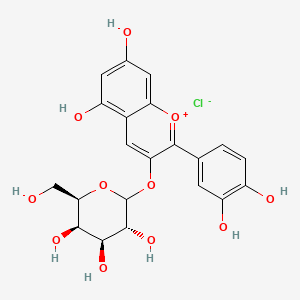
Cyanidin-3-galactoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Anthocyanins are water-soluble pigments that belong to the flavonoid group of polyphenols. Cyanidin-3-galactoside is known for its vibrant color and numerous health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanidin-3-galactoside is biosynthesized from cyanidin and uridine diphosphate galactose. The biosynthesis involves a series of enzymatic reactions, including deamination, hydroxylation, dehydration, condensation, cyclization, methylation, and glycosylation . The key enzyme, galactosyltransferase, utilizes uridine diphosphate galactose and cyanidin as substrates to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. Chokeberry is considered one of the most practical natural sources for mass production due to its high content of this compound . Various extraction methods, including solvent extraction and chromatography, are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Cyanidin-3-galactoside undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Glycosylation is a common substitution reaction where the hydroxyl groups of cyanidin are substituted with sugar moieties.
Major Products: The major products formed from these reactions include various glycosides and oxidative derivatives, which exhibit different biological activities .
Scientific Research Applications
Cyanidin-3-galactoside has a wide range of scientific research applications:
Mechanism of Action
Cyanidin-3-galactoside is compared with other anthocyanins such as cyanidin-3-glucoside, peonidin, and delphinidin . While all these compounds share similar structures and biological activities, this compound is unique due to its specific glycosylation pattern and higher stability . This uniqueness contributes to its distinct health benefits and applications .
Comparison with Similar Compounds
- Cyanidin-3-glucoside
- Peonidin
- Delphinidin
- Malvidin
- Petunidin
Cyanidin-3-galactoside stands out for its potent antioxidant and anti-inflammatory properties, making it a valuable compound in various scientific and industrial fields .
Properties
Molecular Formula |
C21H21ClO11 |
|---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17+,18+,19-,21?;/m1./s1 |
InChI Key |
YTMNONATNXDQJF-IKMIHYQTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-] |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


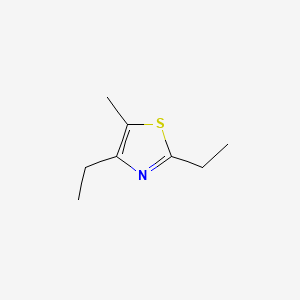
![2-[[2-(4-Chloro-2-methylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802114.png)
![sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B13802132.png)
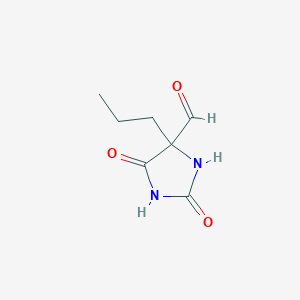
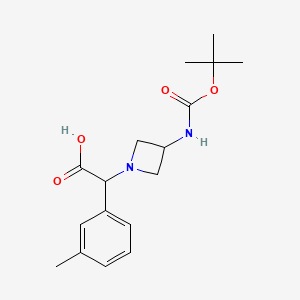

![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)
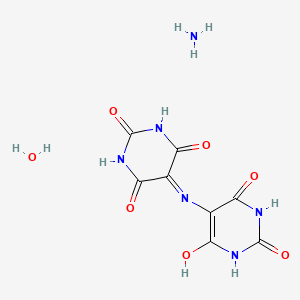

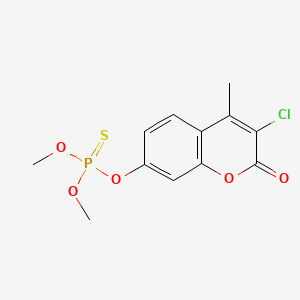
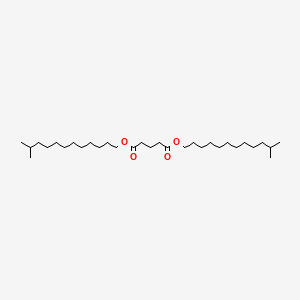
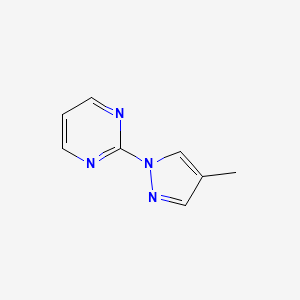
![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)

